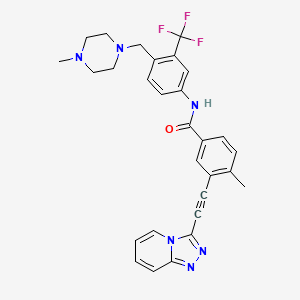![molecular formula C25H37N3O2 B10786144 N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)
N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-403 is a synthetic organic compound known for its selective agonistic activity on the nociceptin/orphanin FQ peptide receptor (NOP receptor). This compound has garnered significant interest due to its potential therapeutic applications in pain management and other neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT-403 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Cyclization: Formation of the core indolinone structure.
Substitution: Introduction of the piperidine ring.
Amidation: Addition of the N-methylacetamide group.
Industrial Production Methods: Industrial production of AT-403 typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents under controlled conditions.
Purification: Use of chromatography and recrystallization to obtain pure AT-403.
Chemical Reactions Analysis
Types of Reactions: AT-403 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of AT-403 with modified functional groups, enhancing its pharmacological properties.
Scientific Research Applications
AT-403 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying NOP receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating pain, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the NOP receptor.
Mechanism of Action
AT-403 exerts its effects by selectively binding to the NOP receptor, a G-protein coupled receptor involved in modulating pain and stress responses. Upon binding, AT-403 activates the receptor, leading to downstream signaling events that result in analgesic and anxiolytic effects. The molecular targets include various intracellular proteins and enzymes that mediate these responses .
Comparison with Similar Compounds
AT-202: Another NOP receptor agonist with similar pharmacological properties.
AT-301: A compound with partial agonistic activity on the NOP receptor.
AT-501: A NOP receptor antagonist used for comparative studies.
Uniqueness of AT-403: AT-403 stands out due to its high selectivity and potency as a NOP receptor agonist. Its unique chemical structure allows for more effective receptor binding and activation, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H37N3O2 |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C25H37N3O2/c1-17(2)18-8-10-19(11-9-18)27-14-12-20(13-15-27)28-23-7-5-4-6-21(23)22(25(28)30)16-24(29)26-3/h4-7,17-20,22H,8-16H2,1-3H3,(H,26,29) |
InChI Key |
IGSSUIQLZJANKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC(CC2)N3C4=CC=CC=C4C(C3=O)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786062.png)
![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B10786076.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786081.png)
![4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]benzenesulfonamide;hydrochloride](/img/structure/B10786084.png)
![(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786087.png)
![N-(3-((4aS,5S,7aS)-2-amino-5-(fluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide](/img/structure/B10786101.png)
![(S,E)-2-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidine-1-carbonyl)-4-methyl-4-(methyl(oxetan-3-yl)amino)pent-2-enenitrile](/img/structure/B10786107.png)

![1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine](/img/structure/B10786125.png)
![3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol](/img/structure/B10786133.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)
![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786158.png)
